tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane
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Overview
Description
tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane is a silicon-based organic compound. It is characterized by the presence of a tert-butyl group, two methyl groups, and a (2S)-2-methylhex-5-en-1-yloxy group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with (2S)-2-methylhex-5-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the (2S)-2-methylhex-5-en-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane involves the formation of silicon-carbon bonds through nucleophilic substitution or addition reactions. The silicon atom in the compound acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane include:
- tert-Butyl(dimethyl){[(2S)-2-oxiranyl]propoxy}silane
- tert-Butyl(dimethyl){[(4-methyl-4-pentenyl)oxy]}silane
- tert-Butyl(dimethyl){[(1-phenylethenyl)oxy]}silane
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the (2S)-2-methylhex-5-en-1-yloxy group allows for unique applications in organic synthesis and material science, distinguishing it from other similar compounds.
Properties
CAS No. |
565193-93-3 |
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Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(2S)-2-methylhex-5-enoxy]silane |
InChI |
InChI=1S/C13H28OSi/c1-8-9-10-12(2)11-14-15(6,7)13(3,4)5/h8,12H,1,9-11H2,2-7H3/t12-/m0/s1 |
InChI Key |
CHHACUQKXVUKIB-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCC=C)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CCC=C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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